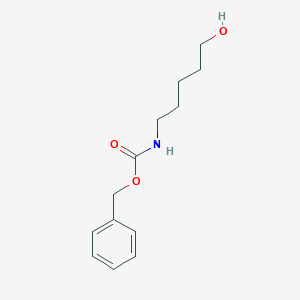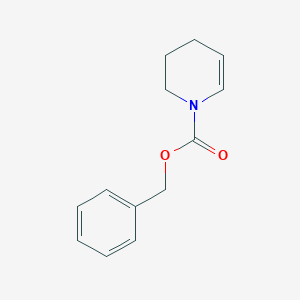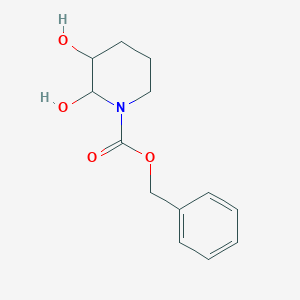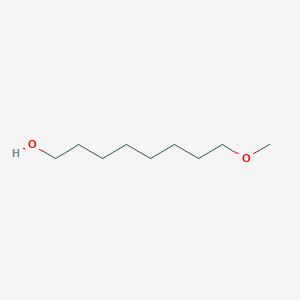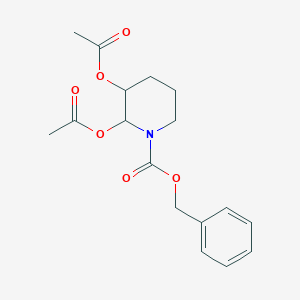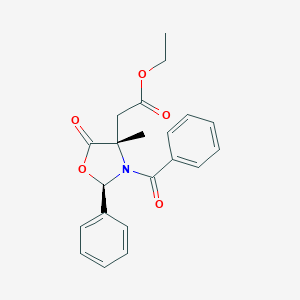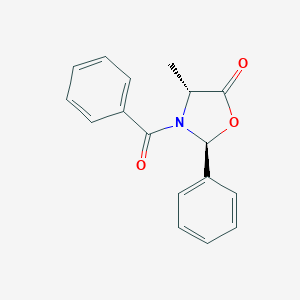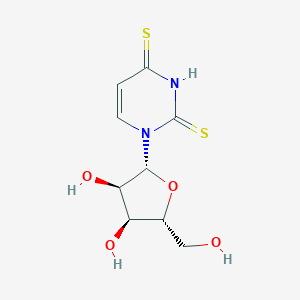
Flupentixol dihidrocloruro
Descripción general
Descripción
Emergil, también conocido como cis-(Z)-Flupentixol dihidrocloruro, es un antagonista del receptor de dopamina. Se utiliza principalmente como agente neuroléptico, lo que significa que se emplea en el tratamiento de trastornos psiquiátricos como la esquizofrenia. El compuesto es conocido por su capacidad de modular los receptores de dopamina, que juegan un papel crucial en los centros de recompensa y placer del cerebro .
Aplicaciones Científicas De Investigación
Emergil tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor de dopamina.
Biología: Los investigadores utilizan Emergil para estudiar los efectos de la modulación de la dopamina sobre la actividad neuronal.
Medicina: Se emplea en ensayos clínicos para evaluar su eficacia en el tratamiento de trastornos psiquiátricos.
Industria: Emergil se utiliza en el desarrollo de nuevos fármacos neurolépticos.
Safety and Hazards
Flupentixol dihydrochloride may cause a serious, possibly fatal condition called neuroleptic malignant syndrome . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
Mecanismo De Acción
Emergil ejerce sus efectos uniéndose a los receptores de dopamina en el cerebro, particularmente los receptores D2. Esta unión inhibe la acción de la dopamina, un neurotransmisor involucrado en la regulación del estado de ánimo, la recompensa y el placer. Al modular la actividad de la dopamina, Emergil ayuda a aliviar los síntomas de trastornos psiquiátricos como la esquizofrenia. Los objetivos moleculares incluyen los receptores de dopamina, y las vías involucradas son principalmente las relacionadas con la señalización de la dopamina .
Compuestos similares:
Flupentixol: Otro antagonista del receptor de dopamina con propiedades similares.
Haloperidol: Un agente neuroléptico ampliamente utilizado con una estructura química diferente pero efectos terapéuticos similares.
Clorpromazina: Un fármaco antipsicótico más antiguo con un espectro de actividad más amplio.
Singularidad: Emergil es único en su afinidad de unión específica para los receptores de dopamina y su capacidad de modular la actividad de la dopamina sin causar efectos secundarios significativos. Esto lo convierte en un compuesto valioso en el tratamiento de trastornos psiquiátricos .
Análisis Bioquímico
Biochemical Properties
Flupentixol dihydrochloride is an antagonist of both D1 and D2 dopamine receptors . It shows anti-proliferative activity to cancer cells and induces apoptosis . Its antidepressant effects at lower doses may be mediated by functional selectivity and/or preferentially binding to D2 autoreceptors at low doses, resulting in increased postsynaptic activation via higher dopamine levels .
Cellular Effects
Flupentixol dihydrochloride has shown excellent inhibitory effects in various non-small cell lung cancer (NSCLC) cell lines . It exhibits a stronger anticancer effect on A549 and H661 cell lines in a dose- and time-dependent manner . In clinical trials, flupentixol was associated with the risk of cardiovascular disease, cerebrovascular adverse events, stroke, and venous thromboembolism .
Molecular Mechanism
The molecular mechanism of Flupentixol dihydrochloride is predominantly a function of D2 antagonism . It exists in two geometric isomers, the trans(E) and pharmacologically active cis(Z) forms . Flupentixol decanoate, one of the active ingredients found in injectable drug formulations, is produced by esterification of cis(Z)‐flupentixol with decanoic acid .
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of Flupentixol dihydrochloride show that the mean systemic clearance is about 0.29 L/min . The apparent volume of distribution is about 14.1 L/kg . Following administration, the highest levels of flupentixol are found in the lungs, liver, and spleen .
Dosage Effects in Animal Models
Flupentixol’s demonstrated ability to raise dopamine levels in mice and flies lends credibility to the supposition of autoreceptor bias
Metabolic Pathways
Flupentixol dihydrochloride is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to flupentixol .
Transport and Distribution
Following oral administration, Flupentixol dihydrochloride is 99% bound to plasma proteins . The highest levels of flupentixol are found in the lungs, liver, and spleen . Lower concentrations of the drug are found in the blood and brain .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Emergil implica varios pasos, comenzando con la estructura química básica del tioxanteno. El producto final se obtiene reaccionando el intermedio con ácido clorhídrico para formar la sal dihidrocloruro .
Métodos de producción industrial: En entornos industriales, la producción de Emergil se lleva a cabo en reactores grandes donde las condiciones de reacción, como la temperatura, la presión y el pH, se controlan meticulosamente. La pureza del producto final se asegura mediante diversas técnicas de purificación, incluyendo cristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: Emergil se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de piperazina o en el núcleo de tioxanteno.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos que conservan la estructura central de Emergil pero con grupos funcionales modificados .
Comparación Con Compuestos Similares
Flupentixol: Another dopamine receptor antagonist with similar properties.
Haloperidol: A widely used neuroleptic agent with a different chemical structure but similar therapeutic effects.
Chlorpromazine: An older antipsychotic drug with a broader spectrum of activity.
Uniqueness: Emergil is unique in its specific binding affinity for dopamine receptors and its ability to modulate dopamine activity without causing significant side effects. This makes it a valuable compound in the treatment of psychiatric disorders .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Flupentixol dihydrochloride involves the condensation of 2-(Trifluoromethyl)-10H-phenothiazine with 1-(4-fluorobenzyl)-4-piperidinol, followed by reduction and chlorination reactions to form the final product.", "Starting Materials": [ "2-(Trifluoromethyl)-10H-phenothiazine", "1-(4-fluorobenzyl)-4-piperidinol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chlorine gas" ], "Reaction": [ "Step 1: Condensation of 2-(Trifluoromethyl)-10H-phenothiazine with 1-(4-fluorobenzyl)-4-piperidinol in the presence of Sodium hydroxide to form Flupentixol", "Step 2: Reduction of Flupentixol with Sodium borohydride in ethanol to form Flupentixol dihydrochloride", "Step 3: Chlorination of Flupentixol dihydrochloride with Chlorine gas in the presence of Hydrochloric acid to form the final product, Flupentixol dihydrochloride" ] } | |
| The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors. | |
Número CAS |
51529-01-2 |
Fórmula molecular |
C23H25F3N2OS |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5- |
Clave InChI |
NJMYODHXAKYRHW-DVZOWYKESA-N |
SMILES isomérico |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Apariencia |
Assay:≥95%A crystalline solid |
melting_point |
233-234 |
| 51529-01-2 2413-38-9 |
|
Pictogramas |
Irritant |
Solubilidad |
60.1 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Hydrochloride; α-Flupenthixol Hydrochloride; cis-Flupentixol Hydrochloride; Emergil; Fluanxol; Siplarol; Metamin; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


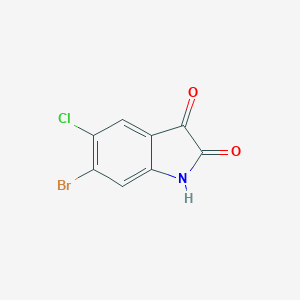


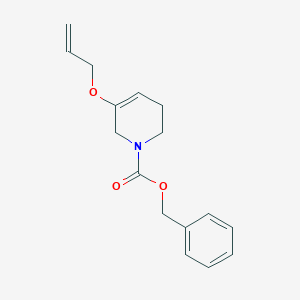
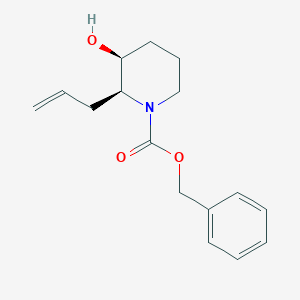
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
